20-hydroxy N-Arachidonoyl Taurine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

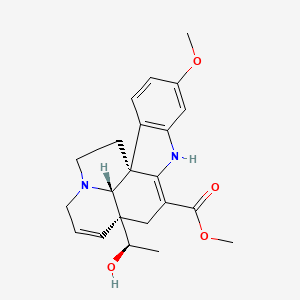

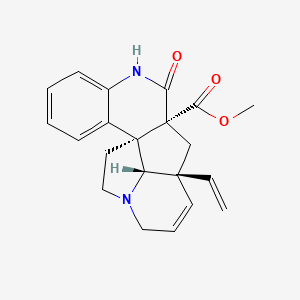

Arachidonic acid is metabolized by cytochrome P450 (CYP450) 4A ω-hydroxylase to 20-HETE, which acts as a vasoconstrictor in the kidney and brain. During mass spectrometry lipidomics analysis of rat brain, a series of fatty acyl amides of taurine was discovered, of which arachidonoyl taurine is a prominent member. 20-hydroxy N-Arachidonoyl taurine is a potential CYP450 metabolite of N-arachidonoyl taurine and may activate members of the transient receptor potential (TRP) family of calcium channels.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Function Regulation

20-Hydroxy N-Arachidonoyl Taurine, primarily metabolized to 20-hydroxyeicosatetraenoic acid (20-HETE), plays critical roles in the regulation of cardiovascular functions. This includes influencing renal, pulmonary, and cardiac function and vascular tone. Specifically, 20-HETE acts as a vasoconstrictor, impacting the renal and cerebral blood flow, and interacts with angiotensin II and endothelin, being influenced by nitric oxide and carbon monoxide (Roman, 2002).

Impact on Vascular Smooth Muscle

20-HETE is involved in the signal transduction pathway that elicits vasoconstriction of cerebral arteries and inhibition of whole-cell K+ current in vascular smooth muscle. This process is dependent on the activation of protein kinase C (Lange et al., 1997).

Insulin Secretion Enhancement

Studies have shown that N-Acyl taurines, including N-arachidonoyl taurine, can induce calcium oscillations in pancreatic β-cells, leading to increased insulin secretion. This suggests a significant role in glucose metabolism and insulin regulation (Waluk et al., 2013).

Role in Pain Perception

N-Arachidonoyl taurine and its derivatives modulate cellular signaling through interactions with the TRPA1 cation channel, which mediates responses to noxious stimuli and inflammation. This highlights its potential role in pain perception and inflammatory responses (Redmond et al., 2014).

Anti-Proliferative Effects in Cancer

N-Acyl taurines, particularly N-arachidonoyl taurine, have been observed to reduce proliferation in prostate cancer cells. This suggests a potential therapeutic role in cancer treatment, especially in relation to the modulation of cell cycle and apoptosis (Chatzakos et al., 2012).

Therapeutic Potential in Traumatic Brain Injury

20-HETE synthesis inhibition has shown protective effects in models of traumatic brain injury, suggesting its potential as a therapeutic target. The underlying mechanisms may involve modulation of cell death and proliferation pathways (Cui et al., 2020).

Renal Function and Blood Pressure Regulation

20-HETE is implicated in the modulation of renal function and blood pressure. It exerts complex effects on the renal tubules and microvasculature, influencing sodium reabsorption, vasoconstriction, and endothelial function (Wu et al., 2014).

Eigenschaften

Produktname |

20-hydroxy N-Arachidonoyl Taurine |

|---|---|

Molekularformel |

C22H37NO5S |

Molekulargewicht |

427.6 |

InChI |

InChI=1S/C21H35NO5S/c23-19-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-21(24)22-18-20-28(25,26)27/h2-5,8-11,23H,1,6-7,12-20H2,(H,22,24)(H,25,26,27)/b4-2-,5-3-,10-8-,11-9- |

InChI-Schlüssel |

FIAUGPKUCVIKOZ-BWZKLFRGSA-N |

SMILES |

OCCCC/C=CC/C=CC/C=CC/C=CCCCC(=O)NCCS(=O)(=O)O |

Synonyme |

20-hydroxy-2-[(1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)amino]-ethane sulfonic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.